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molecular formula C18H12Br3N B153671 Tris(4-bromophenyl)amine CAS No. 4316-58-9

Tris(4-bromophenyl)amine

Cat. No. B153671
M. Wt: 482 g/mol
InChI Key: ZRXVCYGHAUGABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07731796B2

Procedure details

First, 1 g (2 mmol) of tris(4-bromophenyl)amine (Aldrich) was dissolved in 100 ml of toluene, and then 2.9 ml (4.5 eq.) of 2-tributylstannylthiophene and 27 mg (1.1%) of Pd(PPh3)4 were added thereto. The mixture was refluxed under a nitrogen atmosphere for 12 hours. The reaction mixture was allowed to cool to room temperature, washed with brine twice, and dried over MgSO4. After the solvent was evaporated, the obtained residue was washed with petroleum ether (PE), and dried, affording 0.87 g (yield: 85%) of tris[4-(2-thienyl)phenyl]amine as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]([C:16]2[CH:21]=[CH:20][C:19](Br)=[CH:18][CH:17]=2)[C:9]2[CH:14]=[CH:13][C:12](Br)=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.C([Sn](CCCC)(CCCC)[C:28]1[S:29][CH:30]=[CH:31][CH:32]=1)CCC>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:29]1[CH:30]=[CH:31][CH:32]=[C:28]1[C:2]1[CH:7]=[CH:6][C:5]([N:8]([C:16]2[CH:21]=[CH:20][C:19]([C:30]3[S:29][CH:28]=[CH:32][CH:31]=3)=[CH:18][CH:17]=2)[C:9]2[CH:14]=[CH:13][C:12]([C:28]3[S:29][CH:30]=[CH:31][CH:32]=3)=[CH:11][CH:10]=2)=[CH:4][CH:3]=1 |^1:51,53,72,91|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N(C1=CC=C(C=C1)Br)C1=CC=C(C=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC
Name
Quantity
27 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under a nitrogen atmosphere for 12 hours
Duration
12 h
WASH
Type
WASH
Details
washed with brine twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated
WASH
Type
WASH
Details
the obtained residue was washed with petroleum ether (PE)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=CC=C(C=C1)N(C1=CC=C(C=C1)C=1SC=CC1)C1=CC=C(C=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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